molecular formula C9H20Cl2N2O B2571814 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride CAS No. 1311313-80-0

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Cat. No.: B2571814
CAS No.: 1311313-80-0
M. Wt: 243.17
InChI Key: TUMRRDQCTZQWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a versatile material used in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a pyrrolidine ring and an oxane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride typically involves the reaction of pyrrolidine with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: Pyrrolidine and oxan-4-amine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Product Formation: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of pyrrolidine and oxan-4-amine are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-(Pyrrolidin-1-yl)oxan-4-amine, such as oxides, amines, and substituted compounds.

Scientific Research Applications

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-4-yl)pyrrolidin-3-amine dihydrochloride: This compound has a similar structure but differs in the position of the amine group.

    Pyrrolidine derivatives: Various pyrrolidine derivatives share structural similarities with 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine and oxane rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-1-yloxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMRRDQCTZQWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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